molecular formula C18H15BrN2O2 B11208469 5-[(E)-2-(4-bromophenyl)ethenyl]-3-(2-methoxybenzyl)-1,2,4-oxadiazole

5-[(E)-2-(4-bromophenyl)ethenyl]-3-(2-methoxybenzyl)-1,2,4-oxadiazole

Cat. No.: B11208469
M. Wt: 371.2 g/mol
InChI Key: GRWWQMVDMVAKCP-DHZHZOJOSA-N
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Description

5-[(E)-2-(4-bromophenyl)ethenyl]-3-(2-methoxybenzyl)-1,2,4-oxadiazole is a synthetic organic compound belonging to the oxadiazole family This compound is characterized by its unique structure, which includes a bromophenyl group, a methoxybenzyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-2-(4-bromophenyl)ethenyl]-3-(2-methoxybenzyl)-1,2,4-oxadiazole typically involves a multi-step process:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a Heck reaction, where a bromobenzene derivative is coupled with an alkene in the presence of a palladium catalyst.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group is often introduced through a nucleophilic substitution reaction, where a methoxybenzyl halide reacts with the oxadiazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the employment of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring or the bromophenyl group, potentially yielding amines or dehalogenated products.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, dehalogenated compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 5-[(E)-2-(4-bromophenyl)ethenyl]-3-(2-methoxybenzyl)-1,2,4-oxadiazole serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the synthesis of novel compounds.

Biology and Medicine

This compound has shown potential in medicinal chemistry as a scaffold for the development of new drugs. Its derivatives have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties. The presence of the oxadiazole ring is particularly significant due to its bioisosteric properties, which can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Industry

In materials science, this compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)

Mechanism of Action

The mechanism of action of 5-[(E)-2-(4-bromophenyl)ethenyl]-3-(2-methoxybenzyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The oxadiazole ring can act as a bioisostere, mimicking the properties of other functional groups and enhancing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(E)-2-(4-chlorophenyl)ethenyl]-3-(2-methoxybenzyl)-1,2,4-oxadiazole
  • 5-[(E)-2-(4-fluorophenyl)ethenyl]-3-(2-methoxybenzyl)-1,2,4-oxadiazole
  • 5-[(E)-2-(4-methylphenyl)ethenyl]-3-(2-methoxybenzyl)-1,2,4-oxadiazole

Uniqueness

The uniqueness of 5-[(E)-2-(4-bromophenyl)ethenyl]-3-(2-methoxybenzyl)-1,2,4-oxadiazole lies in the presence of the bromophenyl group, which can significantly influence its reactivity and electronic properties. Compared to its chlorinated, fluorinated, or methylated analogs, the bromine atom provides distinct steric and electronic effects, potentially leading to different biological activities and material properties.

Properties

Molecular Formula

C18H15BrN2O2

Molecular Weight

371.2 g/mol

IUPAC Name

5-[(E)-2-(4-bromophenyl)ethenyl]-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole

InChI

InChI=1S/C18H15BrN2O2/c1-22-16-5-3-2-4-14(16)12-17-20-18(23-21-17)11-8-13-6-9-15(19)10-7-13/h2-11H,12H2,1H3/b11-8+

InChI Key

GRWWQMVDMVAKCP-DHZHZOJOSA-N

Isomeric SMILES

COC1=CC=CC=C1CC2=NOC(=N2)/C=C/C3=CC=C(C=C3)Br

Canonical SMILES

COC1=CC=CC=C1CC2=NOC(=N2)C=CC3=CC=C(C=C3)Br

Origin of Product

United States

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